molecular formula C16H15ClN2O2 B5006060 4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B5006060
M. Wt: 302.75 g/mol
InChI Key: VBUVGGBNQSKNJE-UHFFFAOYSA-N
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Description

“4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” is a chemical compound that has been studied for its potential antioxidant and antimicrobial activities . It is synthesized through a one-pot synthesis of tetra-substituted imidazole .


Synthesis Analysis

The compound is synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .


Molecular Structure Analysis

The structure of the compound is confirmed using various spectroscopic and analytical techniques . The compound, which is crystalline, is characterized by SC-XRD .


Chemical Reactions Analysis

The synthesized imidazole reacts with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes . The compound also exhibits intra-molecular charge transfer .

Mechanism of Action

The compound has been evaluated for its antioxidant and antimicrobial activities . Antimicrobial studies reveal the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also support the experimental results of the antioxidant activities of the compounds .

Properties

IUPAC Name

4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-12-5-2-10(3-6-12)14-9-15(19-18-14)13-8-11(17)4-7-16(13)20/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUVGGBNQSKNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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